N-Allylglycine
Overview
Description
N-Allylglycine is a derivative of glycine, which is an amino acid. It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
N-Allylglycine N-carboxyanhydride (NCA) was synthesized and polymerized by ring-opening polymerization under homo- or heterophase conditions to afford well-defined polypeptoids . The synthesis of N-Allylglycine Hydrochloride was also reported in the literature .Molecular Structure Analysis
The molecular structure of N-Allylglycine is C5H9NO2 . Further structural analysis can be found in the references .Chemical Reactions Analysis
N-Allylglycine N-carboxyanhydride (NCA) was polymerized by ring-opening polymerization to afford well-defined polypeptoids . More details about the chemical reactions involving N-Allylglycine can be found in the references .Physical And Chemical Properties Analysis
N-Allylglycine has a molar mass of 115.13 g/mol. It appears as a white crystalline powder. It has a density of 1.098 g/mL, a melting point of 265 °C, and a boiling point of 231 °C .Scientific Research Applications
1. Hydrophilic Capillary Electrochromatography
N-Allylglycine, a conventional amino acid derivative, is utilized in hydrophilic capillary electrochromatography. The novel monolithic column poly(allylglycine-co-1, 3, 5-triacryloylhexahydro-1, 3, 5-triazine) (AGly-co-TAT) synthesized using allylglycine, exhibits hydrophilic selectivity and zwitterionic features. This development is significant in separating polar analytes and could be applied in proteomics studies due to its efficient separation performance (Mao et al., 2020).
2. Synthesis of Polypeptides
Polypeptides with reactive alkene moieties, such as poly-dl-allylglycine, are synthesized through polycondensation of activated urethane derivatives of N-phenoxycarbonyl derivative of α-amino acids. This synthesis technique allows for high efficiency in post-polymerization modifications of the alkene moiety, suggesting broad applications in functional molecule conjugation (Yamada, Goto, & Endo, 2016).
3. Organic Synthesis Applications
N-Allylglycine is used in organic synthesis processes, like the preparation of N-(Boc)-Allylglycine Methyl Ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction. This application demonstrates its utility in creating enantiomerically pure allylglycine analogues on a multi-gram scale, pivotal for peptide mimicry research (Atmuri & Lubell, 2015).
4. Asymmetric Synthesis and Biological Activity
N-Allylglycine is utilized in the asymmetric synthesis of unsaturated tailor-made amino acids. This method, employing Ni(II) square-planar complexes, results in high enantiomeric purity amino acids with significant inhibitory activity to collagenase G. This synthesis approach opens up possibilities in the development of new bioactive compounds (Mkrtchyan et al., 2020).
5. Thermo-Sensitivity of Polymers
Statistical copolymers of N-isopropylacrylamide containing D,L-allylglycine exhibit unique thermo-responsive behavior compared to homopolymers. The study of these copolymers reveals their potential in various applications, especially in biomedical fields due to their sensitivity to temperature changes (Tarabukina et al., 2020).
Safety And Hazards
Future Directions
The ever-expanding field of peptide medicinal chemistry and protein engineering is continually exploring the use of non-canonical amino acids like N-Allylglycine . Future research may focus on overcoming the synthetic challenges associated with these compounds and expanding their use in peptide and protein synthesis .
properties
IUPAC Name |
2-(prop-2-enylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGGGZYGSZDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185688 | |
Record name | N-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylglycine | |
CAS RN |
3182-77-2 | |
Record name | N-2-Propen-1-ylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Allylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-2-propenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-allylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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